

octadecylamine CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octadecylamine*

Cat. No.: *B050001*

[Get Quote](#)

An In-Depth Technical Guide to **Octadecylamine** for Researchers and Drug Development Professionals

Introduction: Beyond the Alkyl Chain

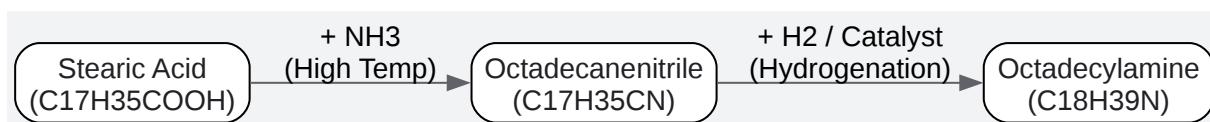
Octadecylamine, a long-chain primary aliphatic amine, presents itself as a deceptively simple molecule. Comprising an 18-carbon alkyl chain (the "octadecyl" group) and a terminal primary amine, its structure belies a remarkable versatility that has made it a critical tool in materials science, organic synthesis, and, most notably, pharmaceutical research and drug development. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the causality behind its utility. We will explore not just what **octadecylamine** does, but why its specific chemical nature makes it indispensable for applications ranging from the surface functionalization of nanomaterials to the sophisticated design of next-generation drug delivery systems.

Core Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's fundamental identifiers and physical characteristics. These properties dictate its behavior in various solvent systems and its suitability for specific applications.

Property	Value	Reference
IUPAC Name	octadecan-1-amine	[1]
CAS Number	124-30-1	[1] [2] [3] [4] [5]
Synonyms	Stearylamine, 1- Amino octadecane, n- Stearylamine	[1] [4] [6]
Molecular Formula	$C_{18}H_{39}N$ or $CH_3(CH_2)_{17}NH_2$	[1] [4]
Molecular Weight	269.51 g/mol	[4]
Appearance	White waxy crystalline solid	[3]
Melting Point	50-52 °C	[3] [4]
Boiling Point	232 °C (at 32 mmHg)	[4]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene, chloroform; Slightly soluble in acetone	[6]
EC Number	204-695-3	[1] [4]

The Chemistry of Octadecylamine: Synthesis and Reactivity


Industrial Synthesis Pathways

The synthesis of **octadecylamine** is typically achieved through robust, high-yield industrial processes designed for scalability. The most prevalent method involves a two-step conversion from stearic acid, a readily available fatty acid often derived from tallow.[\[3\]](#)[\[7\]](#)

- **Ammoniation to Nitrile:** Stearic acid is reacted with ammonia at high temperatures (e.g., 350 °C) to produce octadecanenitrile. This step effectively replaces the carboxylic acid group with a nitrile group.[\[3\]](#)

- Catalytic Hydrogenation: The resulting octadecanenitrile is then subjected to catalytic hydrogenation under pressure. This reaction reduces the nitrile group to a primary amine, yielding **octadecylamine**.^[3]

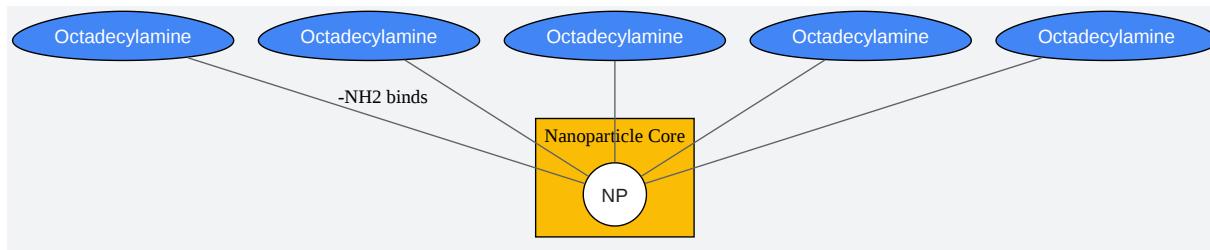
The choice of this pathway is driven by the high availability and low cost of stearic acid and the efficiency of high-pressure catalytic hydrogenation. An alternative, though less common, route involves the reaction of stearyl chloride with ammonia.

[Click to download full resolution via product page](#)

Fig 1. Common industrial synthesis route for Octadecylamine.

Reactivity: The Amphiphilic Advantage

Octadecylamine's utility is rooted in its amphiphilic nature. The long, saturated 18-carbon chain is highly hydrophobic and lipophilic, while the terminal primary amine group (-NH₂) is polar and hydrophilic. This duality allows it to act as a crucial interface between polar and non-polar environments, a principle that underpins its function as a surfactant, emulsifier, and surface modifier.^{[3][6]} The primary amine is also a reactive site, serving as an intermediate for synthesizing various derivatives, such as octadecyl quaternary ammonium salts.^[3]


Applications in Advanced Research and Drug

Development

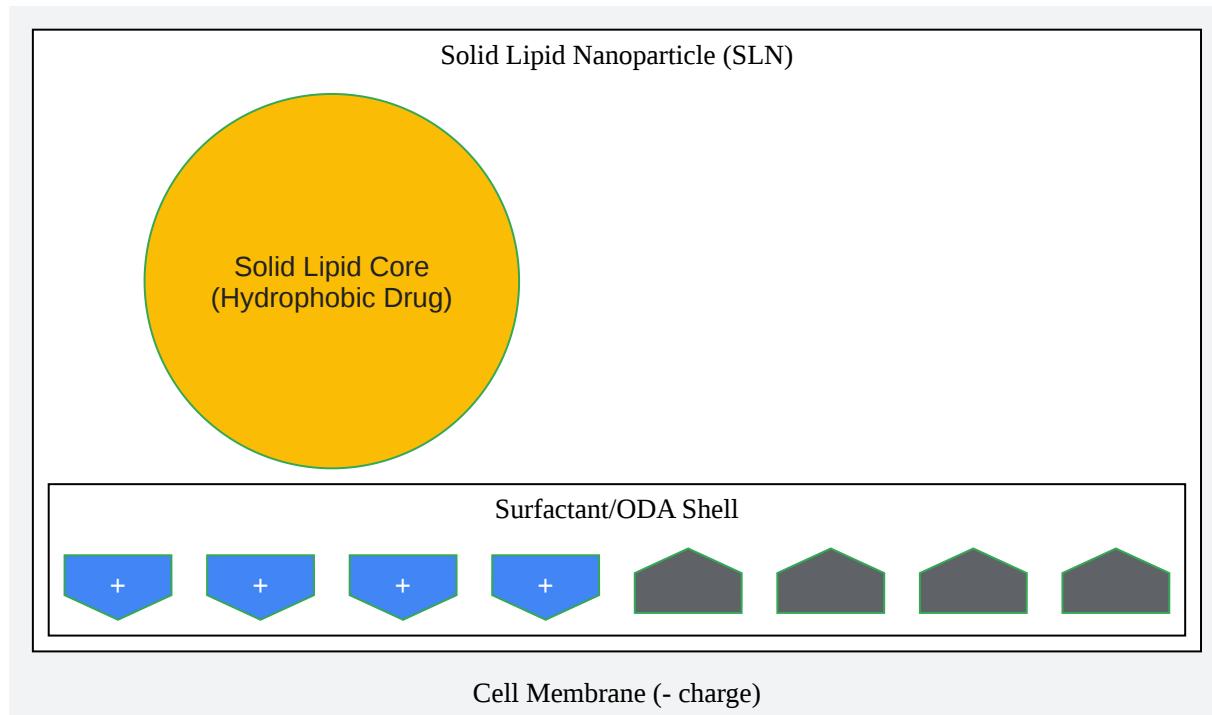
Surface Functionalization and Nanomaterial Synthesis

In materials science, **octadecylamine** is widely employed as a surface modifying agent for nanomaterials.^[5] When used in the synthesis of nanocrystals, quantum dots, or carbon nanotubes, the amine headgroup coordinates to the surface of the nascent nanoparticle.^{[8][9]} The long, hydrophobic alkyl chains then extend into the non-polar solvent, creating a stabilizing steric barrier. This prevents the nanoparticles from agglomerating, allowing for precise control over their size and shape. This surface functionalization also renders the nanoparticles

hydrophobic, improving their dispersibility in organic solvents and polymer matrices for use in advanced composites, sensors, and coatings.[\[5\]](#)

[Click to download full resolution via product page](#)

Fig 2. Octadecylamine as a capping agent in nanoparticle synthesis.


A Critical Component in Nanoparticle-Based Drug Delivery

Perhaps the most impactful application for drug development professionals is **octadecylamine**'s role in lipid-based nanoparticle delivery systems.[\[10\]](#)[\[11\]](#) Specifically, it is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[\[12\]](#)[\[13\]](#)

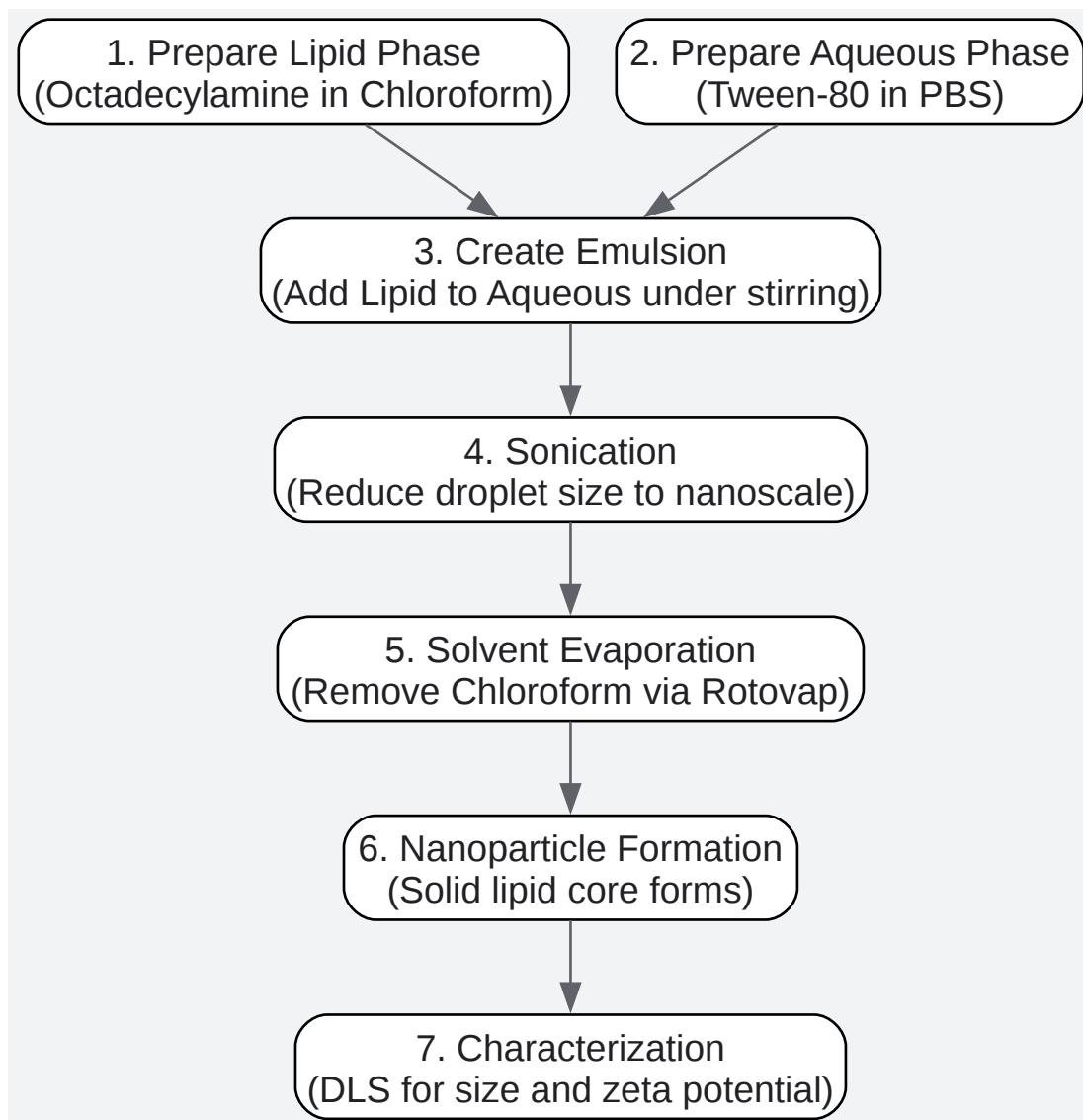
The primary function of **octadecylamine** in these formulations is to impart a positive surface charge (zeta potential).[\[12\]](#)[\[13\]](#) This is fundamentally important for several reasons:

- Enhanced Cellular Uptake: Cell membranes are inherently negatively charged due to phospholipids and proteins. The positive charge of the **octadecylamine**-containing nanoparticle promotes electrostatic interaction with the cell surface, significantly enhancing cellular uptake of the nanoparticle and its therapeutic cargo.[\[12\]](#)
- Colloidal Stability: The positive surface charge creates repulsive forces between individual nanoparticles, preventing aggregation and ensuring the stability of the colloidal dispersion.[\[12\]](#)

- Gene Delivery: For the delivery of negatively charged genetic material like plasmids or siRNA, the cationic nature of the nanoparticle is essential for complexation and protection of the nucleic acids.

[Click to download full resolution via product page](#)

Fig 3. Role of **Octadecylamine** in creating a cationic SLN for cell interaction.


Experimental Protocol: Synthesis of Octadecylamine-Based Solid Lipid Nanoparticles (OCT-SLNs)

This protocol describes a self-validating system for producing cationic SLNs for gene delivery, adapted from methodologies found in the literature.[\[12\]](#) The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Equipment:

- **Octadecylamine** (CAS: 124-30-1)
- Chloroform
- Tween-80
- Phosphate-Buffered Saline (PBS)
- Magnetic stirrer and stir bar
- Bath sonicator or probe sonicator
- Rotary evaporator
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Workflow:

[Click to download full resolution via product page](#)

Fig 4. Experimental workflow for the synthesis of **Octadecylamine** SLNs.

Step-by-Step Procedure:

- Preparation of the Lipid Phase: Dissolve 0.2 M **Octadecylamine** in 2 mL of chloroform.
 - Causality: Chloroform is an effective organic solvent for the lipophilic **octadecylamine**. This solution will form the dispersed phase of the emulsion.
- Preparation of the Aqueous Surfactant Phase: Prepare a solution of Tween-80 in PBS. The concentration of Tween-80 will need to be optimized but typically ranges from 0.5% to 2% (w/v).

- Causality: Tween-80 is a non-ionic surfactant that will stabilize the oil-in-water emulsion, preventing coalescence of the chloroform droplets. PBS maintains a physiological pH.
- Formation of the Emulsion: While vigorously stirring the aqueous phase on a magnetic stirrer, add the lipid phase dropwise.
 - Causality: The high-shear force from stirring breaks the organic phase into small droplets, creating a coarse oil-in-water emulsion.
- Sonication: Immediately transfer the emulsion to a sonicator. Sonicate until the solution becomes translucent.
 - Causality: High-energy sonication provides the necessary force to break the coarse emulsion droplets into nanometer-sized droplets, forming a nanoemulsion. This step is critical for determining the final particle size.
- Solvent Evaporation: Transfer the nanoemulsion to a round-bottom flask and remove the chloroform using a rotary evaporator under reduced pressure.
 - Causality: As the chloroform evaporates from the nanodroplets, the **octadecylamine** precipitates, forming a solid lipid core. The Tween-80 and excess **octadecylamine** stabilize the newly formed solid nanoparticle in the aqueous phase.
- Characterization (Self-Validation): Analyze the resulting nanoparticle suspension using Dynamic Light Scattering (DLS).
 - Trustworthiness: This is a critical self-validation step. The DLS will provide the hydrodynamic diameter (size) and the zeta potential. A successful synthesis will yield nanoparticles in the desired size range (e.g., 100-300 nm) with a strong positive zeta potential (e.g., $> +20$ mV), confirming the incorporation of **octadecylamine** on the surface and predicting good colloidal stability.[12]

Safety, Handling, and Storage

As a primary amine and surfactant, **octadecylamine** requires careful handling to ensure laboratory safety.

- Hazards: **Octadecylamine** is a known skin and severe eye irritant.[2][7] Inhalation of dust or vapors may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[2][14]
- Personal Protective Equipment (PPE): Always handle **octadecylamine** in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
- Handling: Avoid creating dust.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[14][15]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][14] Keep away from acids and strong oxidizing agents.[15]
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[2][15] Do not allow the product to enter drains or waterways due to its aquatic toxicity.[2][14][15]

Conclusion

Octadecylamine is a powerful enabling molecule for researchers in drug development and materials science. Its value is derived directly from its amphiphilic structure: a hydrophobic chain that drives self-assembly and surface interaction, and a hydrophilic amine headgroup that provides a reactive site and the ability to impart a crucial positive surface charge. By understanding the chemical principles behind its synthesis, reactivity, and application, scientists can effectively leverage **octadecylamine** to functionalize surfaces, control nanoparticle formation, and design potent delivery systems for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. cdhfinechemical.com [cdhfinechemical.com]

- 3. nbino.com [nbino.com]
- 4. 十八烷基胺 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbino.com [nbino.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Effective octadecylamine system for nanocrystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 11. premierscience.com [premierscience.com]
- 12. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [octadecylamine CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050001#octadecylamine-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b050001#octadecylamine-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com